molecular formula C13H15N3O B7565067 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No. B7565067
M. Wt: 229.28 g/mol
InChI Key: JRHSEZRMZBDOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole, also known as PPOX, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory and antitumor effects in preclinical studies. It has been shown to inhibit the production of inflammatory mediators and to induce apoptosis in cancer cells. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have fluorescent properties, making it a potential tool for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its simple synthesis method and high purity yield. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has been shown to have potential applications in anti-inflammatory and antitumor research. However, one limitation of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

For 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole research include further exploration of its mechanism of action and potential therapeutic applications. Additionally, 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole may have potential as a fluorescent probe for imaging applications, and further research in this area is warranted. Finally, the development of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole analogs may lead to compounds with improved solubility and efficacy.

Synthesis Methods

The synthesis of 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate, followed by reaction with ethyl chloroacetate to form the intermediate compound. The intermediate is then reacted with potassium hydroxide and acetic anhydride to produce 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole. This method is simple, efficient, and yields high purity 3-Phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole.

properties

IUPAC Name

3-phenyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-11(7-3-1)13-14-12(17-15-13)10-16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSEZRMZBDOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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